2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE
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Overview
Description
2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C26H20ClN3O2S. This compound is part of the chromeno[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenyl derivatives with chromeno[2,3-d]pyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-CHLOROPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
- **2-[(2-CHLOROBENZYL)SULFANYL]-3-(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
What sets 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE apart from similar compounds is its unique structural configuration, which imparts specific biological activities. Its ability to selectively inhibit certain enzymes makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-18-12-10-16(11-13-18)23-28-24-20(14-17-6-4-5-9-21(17)31-24)25(29-23)32-15-22(30)27-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTPKKDMBZALTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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